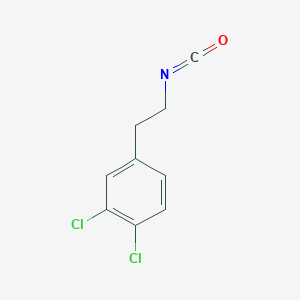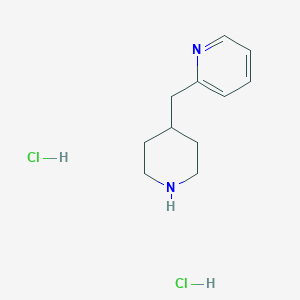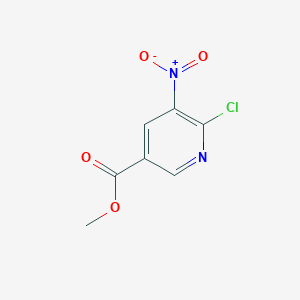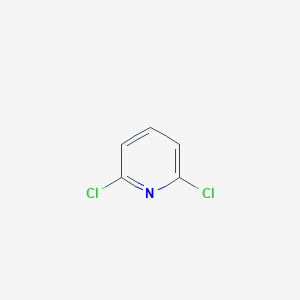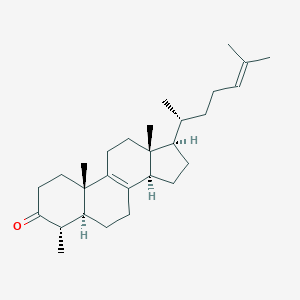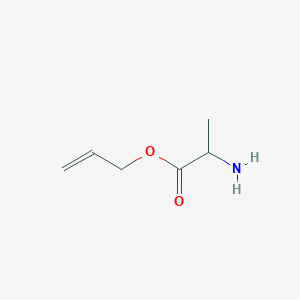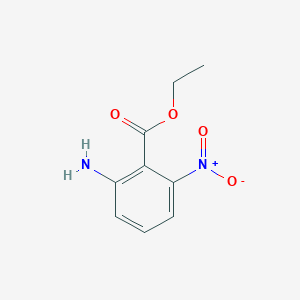
Ethyl 2-amino-6-nitrobenzoate
Descripción general
Descripción
Ethyl 2-amino-6-nitrobenzoate, also known as ethyl N-(2-nitro-6-aminophenyl) carbamate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agriculture, Ethyl 2-amino-6-nitrobenzoate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been investigated for its potential as a dye or pigment due to its bright yellow color.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-6-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes or proteins in the body. For example, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethyl 2-amino-6-nitrobenzoate has several biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a wide range of potential applications, making it a versatile research tool. However, one limitation of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-amino-6-nitrobenzoate. One area of research is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, the potential applications of Ethyl 2-amino-6-nitrobenzoate in agriculture and material science warrant further investigation.
Propiedades
Número CAS |
115156-25-7 |
|---|---|
Nombre del producto |
Ethyl 2-amino-6-nitrobenzoate |
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3 |
Clave InChI |
JJADRTXUDSBDON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

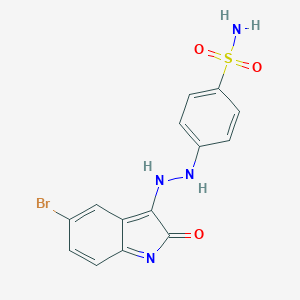
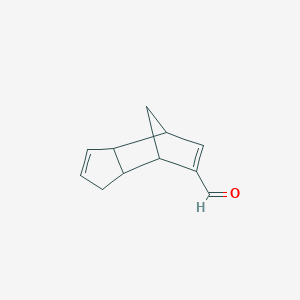
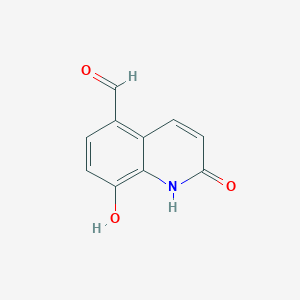
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
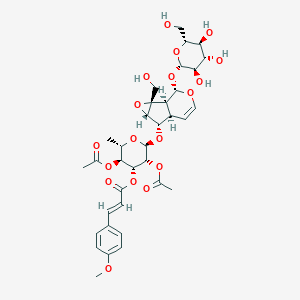
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
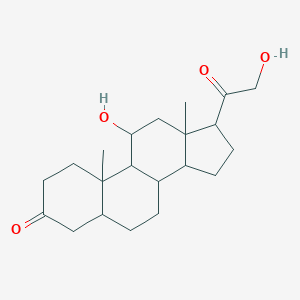
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
